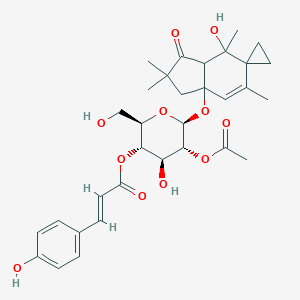

Taxuspine B

Übersicht

Beschreibung

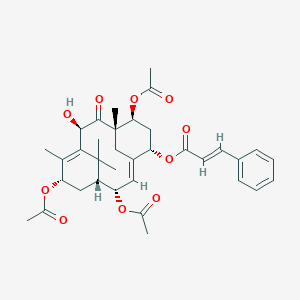

Taxuspine B is a natural product found in several species of the genus Taxus . It is a member of the taxanes class .

Synthesis Analysis

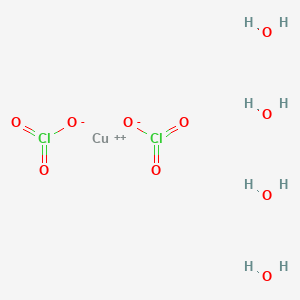

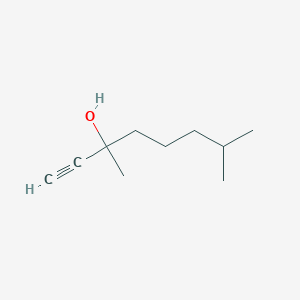

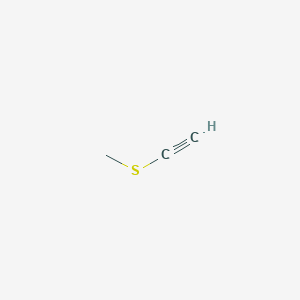

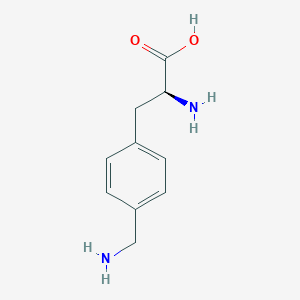

The total synthesis of Taxuspine B involves the highly diastereoselective Pd(II)-catalysed carbonylative cyclisation in the preparation of crucial intermediates . New conditions for this transformation were developed and involved the p BQ/LiCl as a reoxidation system and Fe(CO) 5 as an in situ source of stoichiometric amount .

Molecular Structure Analysis

The Taxuspine B molecule contains a total of 90 bond(s). There are 48 non-H bond(s), 14 multiple bond(s), 10 rotatable bond(s), 8 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 2 twelve-membered ring(s), 4 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 1 hydroxyl group(s) and 1 secondary alcohol(s) .

Chemical Reactions Analysis

Taxuspine B shows weak cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells .

Physical And Chemical Properties Analysis

Taxuspine B has a molecular weight of 622.7 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 1 hydrogen bond donor and 10 hydrogen bond acceptors . It also has 10 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Modulation of Multidrug Resistance

Taxuspine B, a taxoid isolated from the Japanese yew Taxus cuspidata, has shown significant potential in modulating multidrug resistance (MDR) in tumor cells. Taxuspine B, along with other taxoids, increases the cellular accumulation of vincristine in multidrug-resistant tumor cells, which could enhance the chemotherapeutic effect of drugs in cancer treatment (Kobayashi et al., 1998).

Inhibition of Microtubule Depolymerization

Taxuspine B and related taxoids from Taxus cuspidata have been studied for their ability to inhibit the depolymerization of microtubules. This property is significant in the context of cancer treatment, as it affects the cell cycle and can potentially enhance the efficacy of certain chemotherapy drugs (Kobayashi et al., 1995).

Potential in Overcoming Multidrug Resistance

Several studies on taxuspine B suggest its role in overcoming multidrug resistance in tumor cells. Taxuspine B and other taxoids from Taxus cuspidata have shown to increase the accumulation of chemotherapeutic drugs like vincristine in resistant tumor cells, which could be a breakthrough in cancer treatment strategies (Kobayashi et al., 1994).

Anticancer Properties

The anticancer properties of taxuspine B are closely associated with its ability to modulate drug resistance and interact with microtubules. These features make it a valuable compound for further research in developing effective cancer therapies (Shao et al., 2020).

Eigenschaften

IUPAC Name |

[(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,32+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMXWLFXARITCC-CRMVJMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxuspine B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

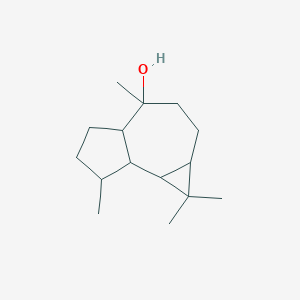

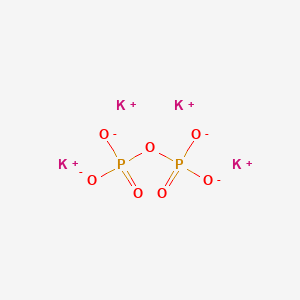

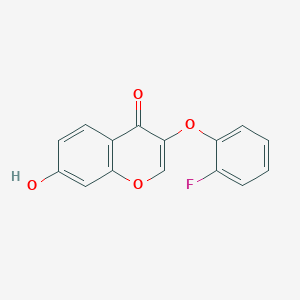

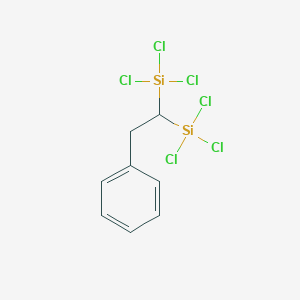

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)

![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)

![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)